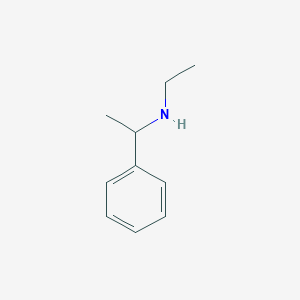

N-ethyl-1-phenylethanamine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-1-phenylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-3-11-9(2)10-7-5-4-6-8-10/h4-9,11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJKPTDGTWOVONJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90906087 | |

| Record name | N-Ethyl-1-phenylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90906087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10137-87-8 | |

| Record name | N-Ethyl-α-methylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10137-87-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Ethyl-alpha-methylbenzylamine, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010137878 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Ethyl-1-phenylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90906087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ETHYL-.ALPHA.-METHYLBENZYLAMINE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BT1GL1G8B6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways of N Ethyl 1 Phenylethanamine

Direct Synthesis Approaches

Direct synthesis methods offer a more streamlined approach to obtaining N-ethyl-1-phenylethanamine, typically by forming the ethylamino group in a single key step.

Reductive Amination of Acetophenone (B1666503) with Ethylamine (B1201723)

Reductive amination stands as a prominent and widely utilized method for the synthesis of this compound. This two-step, one-pot reaction involves the initial reaction of acetophenone with ethylamine to form an intermediate imine or enamine, which is then reduced in situ to the desired secondary amine. d-nb.infopearson.com

The reaction is typically carried out in the presence of a reducing agent. Common reducing agents include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), or catalytic hydrogenation. rsc.orgdiva-portal.org The choice of reducing agent can influence the reaction conditions and outcomes. For instance, catalytic hydrogenation often employs catalysts like Raney nickel or palladium on carbon (Pd/C) under a hydrogen atmosphere. orgsyn.orgclockss.org

The general reaction scheme is as follows:

Acetophenone + Ethylamine ⇌ N-(1-phenylethylidene)ethanamine (Imine) + H₂O

N-(1-phenylethylidene)ethanamine + [Reducing Agent] → this compound

The equilibrium of the initial imine formation can be driven forward by the removal of water. The subsequent reduction is typically rapid and irreversible. The conditions for reductive amination can be varied in terms of solvent, temperature, and pressure to optimize the yield and purity of the final product.

Interactive Data Table: Reagents in Reductive Amination

| Role | Compound Name | Chemical Formula |

| Starting Material | Acetophenone | C₈H₈O |

| Reagent | Ethylamine | C₂H₅NH₂ |

| Reducing Agent | Sodium borohydride | NaBH₄ |

| Reducing Agent | Sodium cyanoborohydride | NaBH₃CN |

| Catalyst | Raney Nickel | Ni-Al |

| Catalyst | Palladium on Carbon | Pd/C |

Alkylation Reactions Utilizing Phenylethylamine Precursors

Another direct route to this compound involves the alkylation of a primary amine precursor, 1-phenylethanamine. In this approach, an ethyl group is introduced onto the nitrogen atom of 1-phenylethanamine. This is typically achieved by reacting 1-phenylethanamine with an ethylating agent, such as an ethyl halide (e.g., ethyl iodide or ethyl bromide), in the presence of a base.

The base is necessary to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the formation of the N-alkylated product. Common bases used for this purpose include potassium carbonate or sodium hydroxide (B78521).

The general reaction is:

1-Phenylethanamine + Ethyl Halide + Base → this compound + Salt + Water

A significant challenge in this method is the potential for over-alkylation, where the newly formed secondary amine reacts further with the ethyl halide to produce a tertiary amine. Careful control of stoichiometry and reaction conditions is crucial to maximize the yield of the desired secondary amine and minimize the formation of byproducts.

Advanced Catalytic Methods in N-Alkylation

Recent advancements in catalysis have provided more efficient and sustainable methods for N-alkylation reactions. These methods often utilize transition metal catalysts to facilitate the reaction between an amine and an alcohol, producing water as the only byproduct. This is often referred to as the "borrowing hydrogen" or "hydrogen autotransfer" strategy. rsc.orgchemrxiv.org

In the context of synthesizing this compound, this would involve the reaction of 1-phenylethanamine with ethanol (B145695) in the presence of a suitable catalyst. Catalysts based on noble metals like ruthenium and iridium, as well as more abundant non-precious metals like nickel and copper, have been developed for this transformation. rsc.orgmagtech.com.cnacs.org

The catalytic cycle typically involves:

Dehydrogenation of the alcohol (ethanol) by the metal catalyst to form an aldehyde (acetaldehyde).

Condensation of the in-situ generated aldehyde with the amine (1-phenylethanamine) to form an imine.

Hydrogenation of the imine by the metal hydride species (formed in the first step) to yield the final N-alkylated amine (this compound). rsc.org

These catalytic methods offer advantages in terms of atom economy and environmental impact compared to traditional alkylation with alkyl halides. magtech.com.cn

Synthesis of Derivatives and Analogues

The synthetic methodologies described above can be adapted and extended to prepare a wide range of derivatives and analogues of this compound.

Preparation of Substituted this compound Analogues

Analogues with substituents on the phenyl ring can be synthesized by starting with the appropriately substituted acetophenone or 1-phenylethanamine. For example, the synthesis of N-ethyl-1-(4-chlorophenyl)ethanamine can be achieved through the reductive amination of 4-chloroacetophenone with ethylamine. researchgate.net Similarly, various substituted phenylethylamines can serve as precursors for a diverse library of this compound analogues. mdpi.com

The choice of synthetic route may be influenced by the nature and position of the substituent on the aromatic ring. Some substituents may not be compatible with certain reaction conditions, necessitating the use of protecting groups or alternative synthetic strategies.

Interactive Data Table: Precursors for Substituted Analogues

| Precursor | Substituent | Resulting Analogue |

| 4-Chloroacetophenone | 4-Chloro | N-ethyl-1-(4-chlorophenyl)ethanamine |

| 3-Methoxyacetophenone | 3-Methoxy | N-ethyl-1-(3-methoxyphenyl)ethanamine |

| 4-Methylacetophenone | 4-Methyl | N-ethyl-1-(p-tolyl)ethanamine |

Multistep Synthesis Pathways for Complex Structures

The synthesis of more complex structures incorporating the this compound scaffold often requires multi-step synthetic sequences. These pathways may involve the introduction of additional functional groups or chiral centers. For instance, chiral auxiliaries can be employed to control the stereochemistry of the molecule during synthesis. mdpi.com

One example of a multi-step synthesis involves the use of N-(1-phenylethyl)aziridine-2-carboxylates as building blocks. beilstein-journals.orgnih.gov The aziridine (B145994) ring can be opened regioselectively, and the resulting intermediate can be further elaborated to introduce various functionalities. Subsequent N-ethylation would then yield the complex this compound derivative. Such strategies are particularly valuable in the synthesis of stereochemically defined molecules. diva-portal.org

These multi-step approaches offer greater flexibility in the design and synthesis of complex target molecules, allowing for the precise installation of desired structural features.

Reaction Mechanisms and Reactivity Studies

The reactivity of this compound is governed by the presence of the secondary amine group and the adjacent chiral center, influenced by the phenyl ring. Understanding its reaction mechanisms is crucial for controlling synthetic outcomes and predicting its behavior in chemical systems.

Mechanistic Investigations of Amination Processes

The most prevalent method for synthesizing this compound is through the reductive amination of a ketone. pearson.comlibretexts.org This process typically involves the reaction of acetophenone with ethylamine in the presence of a reducing agent. pearson.com

The mechanism proceeds via a two-step pathway:

Imine Formation: The reaction initiates with the nucleophilic attack of ethylamine on the carbonyl carbon of acetophenone. This is followed by dehydration to form an N-ethyl-1-phenylethan-1-imine intermediate. masterorganicchemistry.com The formation of this imine is a reversible equilibrium.

Reduction: The C=N double bond of the imine is then reduced to a single bond to yield the final secondary amine. masterorganicchemistry.com

Various reducing agents can be employed, with sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices in laboratory settings. masterorganicchemistry.com Sodium cyanoborohydride is particularly effective as it is mild enough to selectively reduce the imine in the presence of the unreacted ketone. masterorganicchemistry.com Catalytic hydrogenation, using hydrogen gas over a metal catalyst like nickel or palladium, is also a viable reduction method, often used in industrial-scale production. libretexts.orggoogle.com

Mechanistic studies, particularly for related compounds, have explored the use of transition metal catalysts, such as iridium and rhodium complexes, to achieve asymmetric reductive amination, which is crucial for producing specific enantiomers of chiral amines. rsc.orgacs.org These investigations reveal that the reaction can proceed through an enamine-reduction pathway, where the spatial environment created by bulky ligands around the metal center dictates the stereochemical outcome of the hydride addition. rsc.org

Oxidation Reactions of the Amine Moiety

The secondary amine group in this compound is susceptible to oxidation. The products of such reactions depend on the oxidizing agent used.

Strong Oxidizing Agents: Reagents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can lead to the formation of ketones or carboxylic acids, often involving cleavage of the carbon-nitrogen bond. evitachem.com

Milder Oxidation: Milder conditions can yield different products. For instance, oxidation of secondary amines can lead to the formation of imines or oximes. vulcanchem.com

Biocatalytic Oxidation: In biological systems or through biocatalytic processes, enzymes like monoamine oxidases (MAOs) can catalyze the oxidation of phenylethylamines. researchgate.net The mechanism generally involves the oxidation of the amine to an imine, which is then non-enzymatically hydrolyzed in the presence of water to an aldehyde and the corresponding amine. researchgate.net The enzyme's flavin adenine (B156593) dinucleotide (FAD) cofactor acts as the oxidizing agent in this process. researchgate.net

Ozonation: Reactions with ozone can lead to a variety of nitrogen-containing products. For secondary amines, the reaction can proceed through the formation of an alkylhydroxylamine, which is then further oxidized to nitro-products. ethz.ch

Reduction Reactions of Associated Functional Groups

While the amine group itself is already in a reduced state, reduction reactions are central to the synthesis of this compound from more oxidized precursors.

Reduction of Imines: As detailed in the amination section (2.3.1), the reduction of the imine intermediate is the final step in reductive amination. This is a critical reduction pathway. masterorganicchemistry.com

Reduction of Amides: An alternative synthetic route involves the reduction of an amide. For example, N-phenylacetamide can be reduced using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) to yield N-ethylaniline. libretexts.org Similarly, N-(1-phenylethyl)acetamide could be reduced to this compound. This method converts a carboxylic acid derivative into an amine with the same number of carbon atoms. libretexts.org

Reduction of Nitriles: Synthesis can also begin with a nitrile. For instance, the reaction of an appropriate alkyl halide with a cyanide salt, followed by reduction of the nitrile group with LiAlH₄, can produce a primary amine. libretexts.org While not a direct route to a secondary amine like this compound, it is a fundamental method for amine synthesis that could be adapted.

Nucleophilic Reactivity and Substitution Pathways

The unshared pair of electrons on the nitrogen atom of this compound makes it a nucleophile. ncert.nic.in This nucleophilicity allows it to participate in a variety of substitution reactions.

Alkylation: As a secondary amine, it can react with alkyl halides in nucleophilic substitution reactions. evitachem.com This reaction can lead to the formation of a tertiary amine. For example, reaction with methyl iodide would yield N-ethyl-N-methyl-1-phenylethanamine. This subsequent alkylation can sometimes be a disadvantage in synthesis, as it can lead to a mixture of products (secondary, tertiary, and even quaternary ammonium (B1175870) salts). ncert.nic.inlibretexts.org

Acylation: The amine readily reacts with acyl chlorides or acid anhydrides to form amides. libretexts.org For example, reacting this compound with ethanoyl chloride would produce N-ethyl-N-(1-phenylethyl)acetamide. libretexts.org This reaction is typically vigorous and forms the basis for many derivatization and synthetic elaboration pathways.

Acid-Base Equilibria and Salt Formation

Like other amines, this compound is a weak base due to the lone pair of electrons on the nitrogen atom, which can accept a proton (H⁺). ncert.nic.inlibretexts.org

Reaction with Acids: It reacts with acids to form salts. For example, with hydrochloric acid (HCl), it forms N-ethyl-1-phenylethanaminium chloride. libretexts.org With sulfuric acid, it forms the corresponding sulfate (B86663) salt. smolecule.com This reaction is a classic acid-base neutralization according to Brønsted-Lowry theory, where the amine acts as a proton acceptor. libretexts.org

Equilibrium in Water: In aqueous solution, it establishes an equilibrium with water, forming the N-ethyl-1-phenylethanaminium ion and hydroxide ions (OH⁻). C₆H₅CH(CH₃)NHCH₂CH₃ + H₂O ⇌ C₆H₅CH(CH₃)NH₂⁺CH₂CH₃ + OH⁻ The position of this equilibrium lies far to the left, characteristic of a weak base. libretexts.org

Solubility and Purification: The formation of salts is often used to alter the physical properties of the amine. The free base is typically an oily liquid with limited water solubility, whereas its salts are crystalline solids that are much more soluble in water and polar solvents. evitachem.comncert.nic.inlibretexts.org This property is exploited in purification, allowing for the separation of the basic amine from non-basic impurities. ncert.nic.in The free amine can be regenerated from its salt by treatment with a stronger base, such as sodium hydroxide. libretexts.org

Optimization of Synthetic Conditions

Optimizing the synthetic conditions for producing this compound and related compounds is essential for maximizing yield, purity, and enantioselectivity. Research has focused on various aspects of the synthesis, particularly for related amination and acylation reactions.

For instance, in a metal-free approach to N-benzoylation using pyridinium (B92312) salts, reaction conditions were systematically optimized. A model reaction between 1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide and benzylamine (B48309) showed that the choice of base and its stoichiometry were critical.

Table 1: Optimization of N-benzoylation Reaction Conditions Reaction of 1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide with benzylamine in CH₃CN for 8 hours.

| Entry | Base (equiv.) | Temperature (°C) | Yield (%) |

| 1 | – | 80 | – |

| 2 | K₂CO₃ (2) | 80 | 78 |

| 3 | K₂CO₃ (2.5) | 80 | 81 |

| 4 | Cs₂CO₃ (2.5) | 80 | 75 |

| 5 | Na₂CO₃ (2.5) | 80 | 65 |

| 6 | K₃PO₄ (2.5) | 80 | 71 |

| Data sourced from a study on N- and O-benzoylation. beilstein-journals.orgd-nb.info |

The data indicates that using 2.5 equivalents of potassium carbonate (K₂CO₃) in acetonitrile (B52724) at 80 °C provides the optimal yield for this transformation. beilstein-journals.orgd-nb.info Such optimization studies highlight the importance of screening bases, solvents, and temperatures.

In the context of enzymatic kinetic resolution of phenylethylamines, a related process, reaction parameters are also finely tuned. For the resolution of 1-phenylethylamine (B125046), solvent and temperature were identified as key variables.

Table 2: Optimization of Enzymatic Kinetic Resolution Enzymatic kinetic resolution of 1-phenylethylamine using Novozym 435.

| Solvent | Temperature (°C) | Outcome |

| MTBE | 22-25 | High conversion, poor enantioselectivity |

| Toluene (B28343) | 50 | Optimal for DEKR procedure, good enantioselectivity |

| Data sourced from a study on the double kinetic resolution of chiral amines. nih.gov |

These findings show that toluene at 50 °C is the most suitable condition for this specific enzymatic process, demonstrating that each synthetic method requires its own tailored optimization to achieve the desired outcome. nih.gov For direct asymmetric reductive amination, the choice of the metal catalyst and the specific ligand is paramount, with bulky phosphoramidite (B1245037) ligands showing success in achieving high enantiomeric control. rsc.org

Temperature and Pressure Control in Reaction Optimization

The synthesis of this compound and related amines is highly sensitive to temperature and pressure. These parameters directly influence reaction rates, selectivity, and catalyst stability.

In the reductive amination of acetophenone, temperature plays a dual role. While higher temperatures can accelerate the reaction, they can also lead to undesired side reactions. For instance, in a study utilizing a ruthenium complex for the reductive amination of acetophenone, it was observed that the reaction was faster at 85 °C. However, increasing the temperature to 125 °C shifted the main reaction towards the hydrogen transfer from the amine product back to acetophenone, forming α-phenylethanol as a major byproduct. sioc-journal.cn

Pressure, particularly of hydrogen gas in reductive amination, is another critical factor. In the synthesis of α-phenylethylamine from acetophenone using a Raney nickel catalyst, the reaction is conducted under high pressure, ranging from 3500 to 5000 pounds per square inch (psi). orgsyn.org This high pressure is necessary to facilitate the hydrogenation of the intermediate imine. Similarly, in the iron-catalyzed reductive amination of acetophenone, a hydrogen pressure of 6.5 MPa was part of the optimized conditions. researchgate.net A patent describing the reductive amination of ketones with aqueous amines mentions using hydrogen gas at atmospheric pressure or above, with one example demonstrating a reaction at 5 bar. google.com

The interplay between temperature and pressure is evident in various synthetic protocols. For the synthesis of primary benzylamines from oxidized β-O-4 lignin (B12514952) model compounds, which involves a reductive amination step, the reaction was carried out at 140 °C and 1 MPa of hydrogen pressure. rsc.org Continuous flow reactions for the resolution of racemic 1-phenylethylamine have also been optimized for temperature, with one study identifying 60 °C as the optimal temperature for the enzymatic reaction. rsc.org

The following table summarizes the temperature and pressure conditions from various synthetic methods related to this compound and similar amines.

Interactive Data Table: Temperature and Pressure in Amine Synthesis

| Precursor(s) | Product | Catalyst | Temperature (°C) | Pressure | Source |

| Acetophenone, Ethylamine | N-Ethylaniline | H₂/Ni | Not specified | Not specified | askfilo.com |

| Acetophenone, Ammonium Formate (B1220265) | α-phenylethylamine | Ruthenium Complex | 85 | Not specified | sioc-journal.cn |

| Acetophenone, Ammonia | α-phenylethylamine | Raney Nickel | 150 | 3500-5000 psi | orgsyn.org |

| Acetophenone, Aqueous Ammonia | α-phenylethylamine | Pd/C, TiO₂ | 85 | 5 bar | google.com |

| 2-phenoxy-1-phenylethanone, Ammonia | Primary Benzylamines | CoN₃ | 140 | 1 MPa | rsc.org |

| rac-1-phenylethylamine, iso-propyl acetate | (R)-N-(1-phenylethyl)acetamide | Lipase (B570770) N435 | 60 | Not specified | rsc.org |

Catalyst Selection and Reaction Efficiency

The choice of catalyst is paramount in determining the efficiency and selectivity of the synthesis of this compound. A variety of catalysts, including those based on nickel, palladium, platinum, ruthenium, and iron, have been employed for the reductive amination of ketones.

Nickel catalysts , particularly Raney nickel, are commonly used for the reductive amination of acetophenone. orgsyn.orgaskfilo.com They are effective but can require harsh reaction conditions.

Palladium catalysts , often supported on carbon (Pd/C), are also widely utilized. A patent describes a process for the reductive amination of ketones using a bifunctional catalyst system comprising a hydrogenation-active component, such as palladium, and a solid acidic cocatalyst like TiO₂. google.com This system was shown to be effective in the reaction of acetophenone with aqueous ammonia. google.com Palladium nanocatalysts have also been developed for the dynamic kinetic resolution of primary amines, demonstrating high activity and selectivity. researchgate.net

Ruthenium complexes have been investigated as catalysts for the reductive amination of acetophenone. sioc-journal.cn The catalytic activity was found to be influenced by the structure of the ligands attached to the ruthenium center. sioc-journal.cn

Iron-based catalysts are gaining attention as a more sustainable and cost-effective alternative. An iron-catalyzed reductive amination of acetophenone to primary amines has been developed, with an Fe/(N)SiC catalyst showing good performance under optimized conditions. researchgate.net

Enzymatic catalysts , such as imine reductases (IREDs) and lipases, offer a green and highly selective alternative for amine synthesis. IREDs can catalyze the asymmetric reductive amination of ketones to produce chiral amines. nih.gov Lipases, such as Novozym 435 (Candida antarctica lipase B), are effective for the kinetic resolution of racemic amines, including 1-phenylethylamine, by selectively acylating one enantiomer. rsc.orgmdpi.com

The efficiency of these catalysts is often compared based on product yield and reaction conditions. For instance, in the iron-catalyzed reductive amination of acetophenone, various commercially available supports and iron sources were tested to identify the most effective catalyst system. researchgate.net The following table provides an overview of different catalysts used in the synthesis of this compound and related compounds.

Interactive Data Table: Catalyst Performance in Amine Synthesis

| Catalyst | Precursors | Product | Yield/Conversion | Source |

| H₂/Ni | Acetophenone, Ethylamine | N-Ethylaniline | Not specified | askfilo.com |

| Pd/C, TiO₂ | Acetophenone, Aqueous Ammonia | α-phenylethylamine | 78% conversion, 97% selectivity | google.com |

| Ruthenium Complex | Acetophenone, Ammonium Formate | α-phenylethylamine | Not specified | sioc-journal.cn |

| Fe/(N)SiC | Acetophenone, Aqueous Ammonia | Primary Amines | Not specified | researchgate.net |

| CoN₃ | 2-phenoxy-1-phenylethanone, Ammonia | Primary Benzylamines | 94% yield | rsc.org |

| (R)-IRED-Sr | Acetophenone, Methylamine (B109427) | (R)-N-methyl-1-phenylethanamine | 53% conversion | nih.gov |

| Novozym 435 | rac-1-phenylethylamine, Ethyl acetate | (R)-N-(1-phenylethyl)acetamide | High enantiomeric excess | mdpi.com |

| Lipase N435 | rac-1-phenylethylamine, iso-propyl acetate | (R)-N-(1-phenylethyl)acetamide | 44% conversion | rsc.org |

Stereochemical Aspects and Asymmetric Synthesis of N Ethyl 1 Phenylethanamine

Enantioselective and Diastereoselective Synthesis

The preparation of single enantiomers of N-ethyl-1-phenylethanamine can be achieved through several asymmetric synthesis methodologies. These methods aim to control the stereochemical outcome of the reaction, yielding a product with a high excess of one enantiomer.

Chiral Reductive Amination Strategies

Reductive amination of acetophenone (B1666503) with ethylamine (B1201723) is a direct route to this compound. pearson.com To achieve enantioselectivity, this reaction can be performed using chiral catalysts or reagents. Asymmetric hydrogenation of the intermediate imine is a common and effective strategy. acs.org This involves the use of transition metal catalysts, such as iridium or rhodium, complexed with chiral ligands. acs.org For instance, the asymmetric hydrogenation of N-aryl imines derived from acetophenones has been extensively studied, often achieving excellent levels of enantioselectivity. acs.org

Another approach involves the use of imine reductases (IREDs), which are enzymes that can catalyze the reduction of imines to chiral amines with high enantiomeric excess. researchgate.net Some IREDs have been discovered and engineered to be effective for the reductive amination of a range of ketones and amines at neutral pH, offering a green and efficient synthetic route. researchgate.net

Application of Chiral Auxiliaries in Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is removed. (R)- or (S)-1-phenylethylamine is a widely used chiral auxiliary in various asymmetric syntheses. mdpi.comresearchgate.net

In the context of synthesizing derivatives of this compound, a chiral auxiliary can be attached to a precursor molecule. For example, a chiral auxiliary can be used to control the diastereoselective addition of a nucleophile to an imine or a related functional group. acs.org The diastereoselectivity arises from the steric and electronic influence of the chiral auxiliary, which favors the formation of one diastereomer over the other. Subsequent removal of the auxiliary affords the enantiomerically enriched product. For instance, the use of a chiral auxiliary derived from (S)-(-)-1-phenylethylamine has been reported for the asymmetric synthesis of (R)-2-propyloctanoic acid with moderate diastereoselectivity. thieme-connect.com

Chemo-Enzymatic Approaches for Enantiomer Production

Chemo-enzymatic methods combine chemical and enzymatic steps to achieve a synthetic goal. These approaches can be particularly advantageous for the production of enantiomerically pure amines. mdpi.comresearchgate.net A common strategy involves the enzymatic resolution of a racemic mixture, followed by further chemical transformations.

For the synthesis of optically active 1-phenylethylamines, a chemo-enzymatic method has been developed involving the one-pot Pd/Cu-catalyzed Wacker oxidation of styrene (B11656) to acetophenone, followed by its reductive amination. mdpi.com In this process, an amine donor and a dehydrogenase enzyme with its cofactor are used as the reductant. mdpi.com This method can yield the desired amine with high enantiomeric excess. mdpi.com

Diastereoselective Control in Derivative Synthesis

When synthesizing derivatives of this compound that contain additional stereocenters, controlling the diastereoselectivity of the reaction is crucial. This is often achieved by employing chiral reagents or catalysts that can differentiate between the prochiral faces of the substrate.

For example, the aza-Diels-Alder reaction between an imine derived from a glyoxylate (B1226380) and cyclopentadiene (B3395910) can be used to synthesize 2-azabicyclo[2.2.1]hept-5-ene derivatives. By using a chiral auxiliary on the imine, such as (R)- or (S)-1-phenylethylamine, and another chiral auxiliary on the glyoxylate, it is possible to achieve high diastereoselectivity, in some cases obtaining a single adduct. The stereochemical outcome is influenced by the matching or mismatching of the chiral auxiliaries.

Resolution of Racemic Mixtures

Resolution is a technique used to separate a racemic mixture into its individual enantiomers. This is a common approach for obtaining enantiopure chiral compounds when an asymmetric synthesis is not feasible or efficient.

Kinetic Resolution Methodologies

Kinetic resolution is based on the different rates of reaction of the two enantiomers in a racemic mixture with a chiral reagent or catalyst. This results in one enantiomer reacting faster, leaving the unreacted substrate enriched in the slower-reacting enantiomer.

Enzymatic Kinetic Resolution: Lipases are frequently used enzymes for the kinetic resolution of racemic amines. scialert.net In the presence of an acyl donor, a lipase (B570770) can selectively acylate one enantiomer of the amine at a faster rate. For instance, Candida antarctica lipase B (CALB) has been effectively used for the kinetic resolution of (±)-1-phenylethylamine. beilstein-journals.orgd-nb.info The choice of acyl donor and reaction conditions can significantly impact the efficiency and enantioselectivity of the resolution. scialert.netbeilstein-journals.orgd-nb.info

Dynamic Kinetic Resolution (DKR): A significant limitation of kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%. Dynamic kinetic resolution overcomes this limitation by combining the kinetic resolution with an in-situ racemization of the slower-reacting enantiomer. beilstein-journals.orgd-nb.info This allows for the theoretical conversion of the entire racemic starting material into a single enantiomer of the product. The DKR of (±)-1-phenylethylamine has been successfully achieved using a combination of an enzyme (like CALB) for the resolution and a racemization catalyst (such as a ruthenium complex). beilstein-journals.orgd-nb.info

Below is a table summarizing the results of a dynamic kinetic resolution study of (±)-1-phenylethylamine.

| Acyl Donor | Catalyst Loading (Ru-catalyst) | Catalyst Loading (CALB) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Isopropyl acetate | 1 mol % | - | 72 | 97 | d-nb.info |

| Methyl methoxyacetate | 1.25 mol % | 10 mg/mmol | 83 | 98 | beilstein-journals.org |

| Ethyl methoxyacetate | 1.25 mol % | 10 mg/mmol | 90 | 97 | beilstein-journals.org |

This table is interactive.

Diastereomeric Salt Formation for Chiral Separation

The resolution of racemic amines, including derivatives of 1-phenylethanamine, is frequently achieved through the formation of diastereomeric salts. wikipedia.org This classical method involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. The resulting products are a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties, most notably different solubilities. wikipedia.orgresearchgate.net This difference allows for their separation by fractional crystallization. researchgate.net

The choice of resolving agent and solvent system is critical for successful separation. Chiral acids such as tartaric acid, (S)-mandelic acid, and N-acylated amino acids are commonly employed. wikipedia.orgresearchgate.netnih.gov For instance, in the resolution of the parent compound, 1-phenylethylamine (B125046), N-(p-toluenesulfonyl)-(S)-phenylalanine has been used as a resolving agent. nih.govmdpi.com The solvent plays a crucial role in determining which diastereomeric salt will be less soluble and thus preferentially crystallize. Studies have shown that the use of an aqueous alcohol solvent can lead to the crystallization of the (S)-amine-(S)-acid salt, while the addition of solvents with a six-membered ring structure, such as dioxane or cyclohexane, to 2-propanol can cause the (R)-amine-(S)-acid salt to precipitate instead. nih.govmdpi.com

X-ray crystallographic analysis has revealed that the solvent can be incorporated into the crystal lattice of the diastereomeric salt. nih.gov In the case of the (R)-1-phenylethylamine and (S)-N-(p-toluenesulfonyl)-phenylalanine salt, the inclusion of a six-membered ring solvent molecule, without forming hydrogen bonds, alters the conformation of the chiral acid, stabilizing this particular diastereomer and leading to a reversal of precipitation selectivity. nih.gov After separation, the pure enantiomer of the amine can be recovered by a simple acid-base workup to remove the resolving agent. wikipedia.org

Table 1: Influence of Solvent on Diastereomeric Salt Crystallization of 1-Phenylethylamine (PEA) with (S)-N-(p-toluenesulfonyl)-phenylalanine

| Resolving Agent | Solvent System | Less Soluble Diastereomeric Salt | Reference |

| (S)-N-(p-toluenesulfonyl)-phenylalanine | Aqueous Alcohol | (S)-PEA · (S)-Acid | nih.gov |

| (S)-N-(p-toluenesulfonyl)-phenylalanine | 2-Propanol + Dioxane/Cyclohexane | (R)-PEA · (S)-Acid | nih.gov |

This table illustrates the principle using the parent amine, 1-phenylethylamine, as a model.

Chromatographic Methods for Enantiomeric Resolution

Chromatographic techniques, particularly high-performance liquid chromatography (HPLC), are powerful tools for the analytical and preparative separation of enantiomers (enantioresolution). researchgate.net For amines like this compound, two main strategies are employed: direct and indirect separation.

Direct separation involves the use of a chiral stationary phase (CSP). These phases are composed of a chiral selector immobilized on a solid support (e.g., silica (B1680970) gel). The enantiomers of the analyte interact differently with the chiral selector, leading to different retention times and thus separation. Cellulose-based CSPs have been successfully used to monitor the asymmetric enzymatic reactions of related amines. mdpi.com

Indirect separation involves derivatizing the racemic amine with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers can then be separated on a standard, achiral HPLC column (like a C18 reversed-phase column). nih.gov Common CDAs for amines include (R)-(+)-1-phenylethyl isocyanate (PEIC), (-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl), and isothiocyanates derived from sugars like 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC). nih.gov The derivatization reactions are typically fast and proceed under mild conditions. nih.gov The choice of CDA can significantly impact the degree of separation achieved. Research on amphetamine analogs showed that GITC and MTPA-Cl generally provided more complete baseline separation of the diastereomeric products compared to PEIC. nih.gov

Enzymatic kinetic resolution, where an enzyme selectively acylates one enantiomer of the amine, is another method whose progress and enantiomeric excess (ee) are effectively monitored by chiral HPLC. mdpi.commdpi.com For example, lipase B from Candida antarctica (often immobilized as Novozym 435) can selectively catalyze the acylation of the (R)-enantiomer of 1-phenylethylamine and its derivatives, leaving the (S)-enantiomer unreacted. mdpi.commdpi.comgoogle.com

Table 2: Chiral Derivatizing Agents for HPLC Resolution of Amines

| Chiral Derivatizing Agent (CDA) | Abbreviation | Typical Reaction Conditions | Separation Principle | Reference |

| (R)-(+)-1-Phenylethyl isocyanate | PEIC | Methylene (B1212753) chloride, 25-70°C | Formation of diastereomeric ureas | nih.gov |

| (-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride | MTPA-Cl | Methylene chloride or acetonitrile (B52724) with base catalyst | Formation of diastereomeric amides | nih.gov |

| 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate | GITC | Methylene chloride or acetonitrile with base catalyst | Formation of diastereomeric thioureas | nih.gov |

Chirality Transfer Mechanisms

Chirality transfer, also known as asymmetric induction, is the process by which the stereochemical information from a chiral element within a molecule influences the creation of a new stereocenter. In the context of this compound, this often involves using an enantiomerically pure precursor, such as (R)- or (S)-1-phenylethylamine, to direct the stereochemical outcome of a subsequent reaction.

One notable mechanism involves a phosphite-mediated, stereoretentive C-H alkylation of N-alkylpyridinium salts. rsc.org In this process, a chiral amine like (S)-1-phenylethylamine is converted into a chiral N-alkylpyridinium salt. This salt then undergoes a nih.govmdpi.com aza-Wittig rearrangement, where the chiral alkyl group migrates from the nitrogen atom to the C-2 position of the pyridine (B92270) ring. This N-to-C migration has been shown to proceed with high enantiospecificity, meaning the original stereochemistry of the migrating group is retained in the product. For the pyridinium (B92312) salt derived from (S)-1-phenylethylamine, the migration occurred with up to 91% enantiospecificity, yielding a product with a retained (S)-configuration at the stereocenter. rsc.org

Another important mechanism is 1,3-stereoinduction in radical additions to chiral imines. academie-sciences.fr An imine formed from a chiral amine, such as 1-phenylethylamine, can react with an alkyl radical. The existing stereocenter at C-1 of the phenylethyl group directs the approach of the incoming radical to one face of the C=N double bond, leading to the preferential formation of one diastereomer of the resulting amine product. The presence of a Lewis acid, which coordinates to the imine nitrogen, can enhance the electrophilicity of the imine and influence the transition state geometry, thereby affecting the degree of chirality transfer. academie-sciences.fr

Elucidation of Stereochemical Models in Asymmetric Transformations

To predict and rationalize the stereochemical outcome of asymmetric reactions, chemists rely on theoretical stereochemical models. For reactions involving the addition of nucleophiles to carbonyls or imines adjacent to a stereocenter, models like the Cram and Felkin-Anh models are frequently invoked. researchgate.net

These models consider the steric interactions between the incoming nucleophile and the substituents around the existing chiral center. The Felkin-Anh model, for example, predicts that the nucleophile will approach the double bond from the least hindered trajectory, which is typically anti-periplanar to the largest substituent on the adjacent stereocenter. In the reduction of an imine derived from 1-phenylethylamine, the prochiral C=N bond is attacked by a hydride reagent. researchgate.net The chiral auxiliary (the 1-phenylethyl group) forces the hydride to approach from a specific direction to minimize steric clash, resulting in the formation of one diastereomer in excess. researchgate.net

However, the stereochemical outcome is not always straightforward to predict with a single model. The conformation of the substrate around the key bonds (e.g., the C-N bond in an imine) can be heavily influenced by reaction conditions, particularly the presence of Lewis acids. academie-sciences.fr A Lewis acid can chelate with the substrate, locking it into a specific conformation that may favor a different trajectory of attack than the non-chelated substrate. Therefore, predicting the major product sometimes requires considering an equilibrium between different reactive conformations, and the dominant stereochemical pathway may change depending on whether the reaction proceeds through a chelated or non-chelated transition state. academie-sciences.fr

Influence of Substituents on Stereoselectivity

The stereoselectivity of an asymmetric reaction is highly sensitive to the steric and electronic nature of the substituents on the substrate, reagent, and catalyst.

Steric Effects: The size of substituents plays a crucial role. In the asymmetric hydrogenation of N-alkyl imines, it has been observed that increasing the steric bulk of the alkyl group on the nitrogen atom can lead to a significant decrease in the enantioselectivity of the reaction. acs.org Similarly, in the alkylation of chiral imines derived from 1-phenylethylamine and substituted cyclic ketones, the size of the substituent on the ketone ring was found to strongly influence the diastereomeric excess of the product, especially in "mismatched" cases where the chiral auxiliary and the chiral substrate have opposing stereochemical preferences. researchgate.net

Electronic Effects: The electronic properties of substituents can also have a profound impact. In the kinetic resolution of heterocyclic amines via acylation, the electronic nature of substituents on the chiral acylating agent is critical. researchgate.net For the resolution of 2-methyl-1,2,3,4-tetrahydroquinoline using N-phthaloyl-3-aryl-(S)-alanyl chlorides, the stereoselectivity was found to increase as the electron-donating character of the para-substituent in the aryl group of the acylating agent increased (OMe > H > NO2). researchgate.net Conversely, in other systems, the presence of electron-withdrawing groups (like a nitro group) on the amine substrate was found to increase the stereoselectivity of acylation. researchgate.net This demonstrates that a delicate balance of electronic factors governs the interactions in the transition state that determines the stereochemical outcome.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. Through various NMR experiments, it is possible to map the carbon-hydrogen framework of N-ethyl-1-phenylethanamine, confirming the connectivity and spatial relationships of its atoms.

Proton NMR (¹H NMR) provides detailed information about the hydrogen atoms within a molecule, including their chemical environment, proximity to other protons, and their count. The spectrum of this compound is expected to show distinct signals for the aromatic protons, the methine proton, the N-ethyl group protons, and the methyl protons. The chemical shift (δ) of each proton is influenced by shielding and deshielding effects from nearby functional groups, such as the phenyl ring and the nitrogen atom.

The aromatic protons on the phenyl ring typically appear in the downfield region (δ 7.2-7.4 ppm). The single methine proton (CH), being adjacent to both the phenyl ring and the nitrogen atom, is expected to be a quartet and shifted downfield. The methylene (B1212753) protons (CH₂) of the ethyl group, being directly attached to the nitrogen, will be deshielded and appear as a quartet, while the terminal methyl (CH₃) of the ethyl group will appear as a triplet in a more upfield region. The methyl group attached to the chiral carbon will present as a doublet due to coupling with the methine proton.

Table 1: Predicted ¹H NMR Data for this compound Data predicted based on analogous structures and standard chemical shift values.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Phenyl-H | 7.20 - 7.40 | Multiplet | - | 5H |

| Ph-CH-NH | 3.50 - 3.70 | Quartet | ~6.6 | 1H |

| NH-CH₂-CH₃ | 2.50 - 2.70 | Quartet | ~7.1 | 2H |

| CH-CH₃ | 1.30 - 1.45 | Doublet | ~6.6 | 3H |

| NH-CH₂-CH₃ | 1.00 - 1.15 | Triplet | ~7.1 | 3H |

| NH | 0.80 - 1.50 | Broad Singlet | - | 1H |

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing information about the carbon skeleton of the molecule. A proton-decoupled ¹³C NMR spectrum for this compound would display a unique signal for each chemically distinct carbon atom. The aromatic carbons will produce signals in the δ 125-145 ppm range, with the carbon attached to the ethylamine (B1201723) substituent (ipso-carbon) being distinct. The methine carbon (CH) and the methylene carbon (CH₂) of the ethyl group will appear in the midfield region, typically between δ 40-60 ppm. The two methyl carbons (one from the ethyl group and one attached to the chiral center) will be found in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound Data predicted based on analogous structures and standard chemical shift values.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Quaternary Aromatic (C) | 145.0 - 146.0 |

| Aromatic (CH) | 126.0 - 129.0 |

| Methine (Ph-CH) | 57.0 - 58.0 |

| Methylene (NH-CH₂) | 43.0 - 44.0 |

| Methyl (CH-CH₃) | 24.0 - 25.0 |

| Methyl (CH₂-CH₃) | 15.0 - 16.0 |

To unequivocally assign proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR techniques are employed. libretexts.org

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment identifies protons that are spin-spin coupled, typically on adjacent carbons. For this compound, cross-peaks would confirm the coupling between the methine proton and the adjacent methyl protons, as well as the coupling between the methylene and methyl protons of the ethyl group. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment reveals which protons are directly attached to which carbon atoms. Each cross-peak in an HSQC spectrum connects a proton signal to the signal of the carbon it is bonded to, allowing for unambiguous assignment of the carbon skeleton. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying connectivity across quaternary carbons (which have no attached protons) and for piecing together different fragments of the molecule. For instance, HMBC would show correlations from the methine proton to the carbons of the phenyl ring. libretexts.org

Carbon-13 NMR (¹³C NMR) Analysis

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to confirm the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it ideal for analyzing volatile and thermally stable compounds like this compound. umich.edu In a typical GC-MS analysis, the compound is ionized, most commonly by Electron Ionization (EI), which causes the molecule to fragment in a reproducible manner.

The resulting mass spectrum serves as a molecular fingerprint. For this compound (molecular weight: 149.23 g/mol ), the molecular ion peak (M⁺) would be observed at m/z 149. The primary fragmentation pathway involves the cleavage of the C-C bond alpha to the nitrogen atom (benzylic cleavage), which is a favorable process due to the formation of a stable, resonance-stabilized iminium cation.

Table 3: Expected Key Fragments in the EI-MS of this compound

| Fragment Ion | Structure | m/z (Mass-to-Charge Ratio) |

| [M-CH₃]⁺ | C₉H₁₂N⁺ | 134 |

| [M-C₂H₅]⁺ | C₈H₁₀N⁺ | 120 |

| Tropylium Ion | C₇H₇⁺ | 91 |

| Phenyl Ion | C₆H₅⁺ | 77 |

For analyzing this compound in complex mixtures, such as dietary supplements or biological samples, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS-MS) is the method of choice due to its high sensitivity and selectivity. oup.comoup.comnih.gov The analysis typically uses a soft ionization technique like Electrospray Ionization (ESI) in positive mode, which protonates the basic nitrogen atom to generate the pseudomolecular ion, [M+H]⁺, at m/z 150.128. uni.lu

In tandem mass spectrometry (MS-MS), this precursor ion is isolated and subjected to collision-induced dissociation (CID) to produce characteristic product ions. The specific transitions from the precursor ion to its product ions can be monitored using Selected Reaction Monitoring (SRM), providing excellent quantitation and confirmation. oup.com Predicted collision cross-section (CCS) values can further aid in identification by providing information on the ion's shape. uni.lu

Table 4: Predicted LC-MS-MS Data for this compound Data based on predicted values. uni.lu

| Adduct / Precursor Ion | Formula | Predicted m/z | Predicted CCS (Ų) | Potential Product Ions (from [M+H]⁺) |

| [M+H]⁺ | C₁₀H₁₆N⁺ | 150.128 | 133.1 | m/z 132, 120, 91 |

| [M+Na]⁺ | C₁₀H₁₅NNa⁺ | 172.110 | 138.9 | N/A |

| [M+K]⁺ | C₁₀H₁₅NK⁺ | 188.084 | 137.2 | N/A |

This multi-faceted analytical approach, combining various NMR and MS techniques, provides a comprehensive and definitive characterization of this compound, ensuring its structural integrity and purity are thoroughly established.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the molecule's vibrational modes. For this compound, the IR spectrum is characterized by a series of absorption bands that confirm the presence of its key structural components: the secondary amine, the phenyl ring, and the aliphatic ethyl and methyl groups.

As a secondary amine, this compound is expected to show a single, characteristically weak to medium absorption band for the N-H stretching vibration, typically appearing in the region of 3350–3310 cm⁻¹. orgchemboulder.comupi.edu This distinguishes it from primary amines, which show two N-H stretching bands, and tertiary amines, which show none. orgchemboulder.com

Other significant absorptions include:

Aromatic C-H Stretching: Bands appearing just above 3000 cm⁻¹ are indicative of the C-H stretching vibrations within the phenyl group.

Aliphatic C-H Stretching: Stronger bands just below 3000 cm⁻¹ arise from the symmetric and asymmetric stretching of the C-H bonds in the ethyl and methyl groups.

Aromatic C=C Stretching: A series of medium to weak absorptions in the 1600–1450 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the aromatic ring.

N-H Bending: A bending vibration for the secondary N-H group can be observed in the 1650–1550 cm⁻¹ range. upi.edu

C-N Stretching: The stretching vibration of the carbon-nitrogen bond in aromatic amines typically results in a strong band between 1335-1250 cm⁻¹. orgchemboulder.com

N-H Wagging: A broad, strong band resulting from the out-of-plane N-H wag can be seen in the 910-665 cm⁻¹ range for both primary and secondary amines. orgchemboulder.com

When the amine is protonated to form a salt (e.g., a hydrochloride salt), the IR spectrum changes significantly. The N-H stretching band disappears and is replaced by a broad, strong absorption for the N⁺-H₂ stretching vibration at lower frequencies, typically between 2800 and 2400 cm⁻¹. Furthermore, a new band corresponding to the N⁺-H₂ deformation (bending) vibration appears in the 1620–1560 cm⁻¹ region, which is a characteristic feature of secondary amine salts. cdnsciencepub.com

Table 1: Expected Infrared Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Reference |

|---|---|---|---|

| N-H Stretch | Secondary Amine | 3350 - 3310 | orgchemboulder.com |

| C-H Stretch | Aromatic (Phenyl) | 3100 - 3000 | upi.edu |

| C-H Stretch | Aliphatic (Ethyl, Methyl) | 3000 - 2850 | upi.edu |

| C=C Stretch | Aromatic (Phenyl) | 1600 - 1450 | upi.edu |

| N-H Bend | Secondary Amine | 1650 - 1550 | upi.edu |

| C-N Stretch | Aromatic Amine | 1335 - 1250 | orgchemboulder.com |

| N-H Wag | Secondary Amine | 910 - 665 | orgchemboulder.com |

X-ray Crystallography for Solid-State Structure Determination

Amines are basic and readily react with acids to form stable, crystalline molecular salts. The study of these salts via single-crystal X-ray diffraction offers crucial insights into the compound's structure. While specific crystallographic data for this compound salts are not widely published, extensive research on the salts of its parent compound, 1-phenylethanamine (PEA), provides a robust framework for understanding the expected structural behavior. scirp.orgresearchgate.net

Studies on PEA salts with various carboxylic and sulfonic acids show that the protonated 1-phenylethanaminium cation forms well-defined crystal structures with a variety of counter-anions. scirp.orgresearchgate.netcnr.it The resulting crystals belong to various crystal systems, including monoclinic, orthorhombic, triclinic, and tetragonal, depending on the nature of the acid and the crystallization conditions. scirp.orgresearchgate.net The formation of these salts is a key strategy in crystal engineering, used to modify physicochemical properties. scirp.org

Table 2: Representative Crystallographic Data for Molecular Salts of 1-Phenylethanamine

| Salt Compound | Crystal System | Space Group | Reference |

|---|---|---|---|

| (R)-1-phenylethanaminium oxalate | Monoclinic | P2₁ | researchgate.net |

| (R)-1-phenylethanaminium 4-methylbenzenesulfonate | Orthorhombic | P2₁2₁2₁ | researchgate.net |

| (R)-1-phenylethanaminium 2-carboxy-4,6-dinitrophenolate | Triclinic | P1 | researchgate.net |

| 1-phenylethan-1-aminium 4-hydroxy-3-methoxybenzoate | Tetragonal | I-4 | scirp.org |

| 1-phenylethan-1-aminium 4-hydroxy-3,5-dimethoxybenzoate | Monoclinic | P2₁ | scirp.org |

The packing of molecules within a crystal is dictated by a complex network of intermolecular interactions. In the molecular salts of phenylethylamines, these forces are critical for stabilizing the crystal lattice and influencing properties like solubility and melting point. nih.govrsc.org

Weak Hydrogen Bonds and van der Waals Forces: Beyond the primary hydrogen bonds, weaker interactions play a crucial role in the crystal packing. These include:

C-H···π Interactions: Hydrogen atoms from aliphatic or aromatic C-H groups can interact with the electron-rich π-system of the phenyl ring. This interaction is frequently observed in the crystal structures of PEA salts and contributes significantly to the stability of the three-dimensional packing. researchgate.netnih.gov

π-π Stacking: The aromatic phenyl rings can stack on top of each other, an interaction driven by favorable electrostatic and dispersion forces. researchgate.netrsc.org

van der Waals Forces: These non-specific attractive forces are collectively important for achieving dense and stable crystal packing. scirp.orgnih.gov

The interplay of these varied intermolecular forces dictates the specific packing motif. In some cases, this leads to complex arrangements like the "lock-and-key" supramolecular packing observed in the salt of the related secondary amine N-benzyl-1-phenylethylamine, where corrugated hydrophobic layers fit together to achieve a highly compact and stable structure. orgchemboulder.comnih.gov The analysis of these interactions through techniques like Hirshfeld surface analysis provides quantitative insight into how molecules recognize each other in the solid state. researchgate.netcnr.it

Theoretical Chemistry and Computational Modeling of N Ethyl 1 Phenylethanamine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei.

Electronic Structure and Bonding Analysis

The electronic structure of N-ethyl-1-phenylethanamine is characterized by the interplay between the phenyl ring's aromatic π-system and the aliphatic ethylamino side chain. The nitrogen atom's lone pair of electrons plays a crucial role in the molecule's chemical behavior, including its basicity and nucleophilicity.

Computational studies on the related 1-phenylethanamine using ab initio methods help to understand the electronic landscape. cas.cz The nitrogen atom introduces a region of high electron density, making it a primary site for protonation. The phenyl group, with its delocalized π-orbitals, can engage in various non-covalent interactions, such as π-π stacking and cation-π interactions, which are critical in biological recognition and crystal packing. wiley.com

The introduction of an ethyl group on the nitrogen atom, as in this compound, is expected to modulate the electronic properties. The ethyl group is an electron-donating group through an inductive effect, which would theoretically increase the electron density on the nitrogen atom, thereby enhancing its basicity compared to 1-phenylethanamine.

Energy Minimization and Conformation Studies

The conformational flexibility of this compound is a key determinant of its reactivity and interactions. The molecule has several rotatable bonds: the C-C bond between the phenyl ring and the chiral carbon, the C-N bond, and the N-C bond of the ethyl group. The relative orientation of the phenyl, methyl, and ethylamino groups defines the molecule's conformational space.

Detailed conformational analyses have been performed on the parent compound, 1-phenylethanamine, using ab initio calculations. cas.cz By rotating the phenyl and amino groups, a potential energy surface (PES) can be generated, revealing the various stable conformers and the energy barriers between them. For 1-phenylethanamine, hundreds of unique structures can be generated and optimized, with a cut-off energy to identify the most accessible conformations. cas.cz The most stable conformers are typically those that minimize steric repulsion between the bulky phenyl group and the substituents on the chiral carbon.

For this compound, the presence of the additional ethyl group increases the steric hindrance around the nitrogen atom. This would likely influence the rotational barriers and the relative energies of the conformers. It is plausible that the ethyl group would preferentially orient itself to minimize steric clashes with the phenyl and methyl groups. Molecular dynamics (MD) simulations and DFT studies on phenylethylamine have shown a preference for specific gauche and trans conformers depending on the environment, with intramolecular hydrogen bonding and interactions with solvent molecules playing a significant role. doi.org Similar considerations would apply to this compound, with the ethyl group adding another layer of conformational complexity.

| Parameter | Description | Relevance to this compound |

| Potential Energy Surface (PES) | A map of the potential energy of a molecule as a function of its geometry. | Essential for identifying stable conformers and transition states. For this compound, the PES would be more complex than for 1-phenylethanamine due to the ethyl group's rotation. |

| Conformational Isomers (Conformers) | Different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. | The relative populations of different conformers, determined by their energies, affect the molecule's overall properties and reactivity. |

| Steric Hindrance | The repulsion between electron clouds of atoms or groups in a molecule. | The ethyl group in this compound increases steric hindrance, influencing its preferred conformations and how it interacts with other molecules. |

Molecular Modeling and Simulation

Molecular modeling and simulation techniques build upon quantum chemical calculations to predict the behavior of molecules in various environments and during chemical reactions.

Prediction of Molecular Geometry and Conformational Preferences

Molecular mechanics and molecular dynamics (MD) simulations are powerful tools for exploring the conformational landscape of flexible molecules like this compound. ebsco.com These methods use classical force fields to approximate the potential energy of the system, allowing for the simulation of molecular motion over time.

For the closely related phenylethylamine, MD simulations have been used to study its conformational preferences when bound to enzymes like monoamine oxidase B. doi.org These studies revealed that the molecule can adopt either trans or gauche conformations, and the stability of these conformers is influenced by interactions with amino acid residues and water molecules in the active site. doi.org It is reasonable to assume that this compound would exhibit similar conformational behavior, with the ethyl group's orientation being a critical factor in its interactions with binding partners. The preferred geometry will always be a compromise between minimizing intramolecular steric strain and maximizing favorable intermolecular interactions.

Stereochemical Modeling (e.g., Cram, Felkin-Anh Models) for Reaction Prediction

Predicting the stereochemical outcome of nucleophilic additions to carbonyl compounds adjacent to a chiral center is a classic problem in organic chemistry. Models like Cram's rule and the more refined Felkin-Anh model provide a framework for these predictions. libretexts.org

The Felkin-Anh model , in its modern interpretation, posits that the largest group (L) on the chiral center orients itself anti-periplanar to the incoming nucleophile to minimize steric interactions. The nucleophile then attacks the carbonyl group along the Bürgi-Dunitz trajectory (approximately 107°), approaching from the side of the smallest group (S). libretexts.orgyoutube.com

In the context of a reaction involving this compound as a chiral auxiliary or a reactant that forms an imine, these models could be applied. For instance, if an imine is formed from this compound, the stereocenter is alpha to the C=N double bond. A nucleophilic attack on this imine could be rationalized using the Felkin-Anh model. The "large" group would be the phenyl group, the "medium" group would be the methyl group, and the "small" group would be the hydrogen atom on the chiral carbon. The model would predict that the nucleophile preferentially attacks from the face opposite the phenyl group.

However, it is important to note that the predictive power of these models can be limited, especially for certain types of reactants. For example, a review on the reactions of allylmagnesium reagents with imines suggests that their diastereoselectivities often cannot be reliably analyzed using the Felkin-Anh model. nih.gov This indicates that the specific nature of the nucleophile and reaction conditions are critical and may lead to deviations from these idealized models.

| Stereochemical Model | Key Principle | Application to this compound Reactions |

| Cram's Rule | The largest substituent on the adjacent stereocenter is eclipsed with the R group of the carbonyl. The nucleophile attacks from the less hindered face. libretexts.org | An older model, often gives similar predictions to Felkin-Ahn but is considered less accurate. |

| Felkin-Anh Model | The largest group on the chiral center is positioned anti to the incoming nucleophile. The nucleophile attacks along the Bürgi-Dunitz angle over the smallest substituent. libretexts.orgyoutube.com | Could be used to predict the diastereoselectivity of nucleophilic additions to an imine derived from this compound. |

Dissociation Constant (pKa) Predictions

The dissociation constant (pKa) is a quantitative measure of the acidity or basicity of a compound in solution. For an amine like this compound, the pKa refers to the acidity of its conjugate acid (the protonated form). Computational methods have become increasingly valuable for predicting pKa values, which are crucial for understanding a molecule's behavior in biological systems and for designing drug candidates. mrupp.inforesearchgate.net

The prediction of pKa values can be approached through various computational strategies, including those based on first-principles (ab initio or DFT) calculations combined with a continuum solvation model. nih.gov This "direct" method involves calculating the Gibbs free energy change for the deprotonation reaction in the gas phase and in solution.

A study that calculated the pKa values for a range of amine compounds, including phenylethylamine, using DFT calculations with different solvation models (PCM, IEFPCM, COSMO, SVPE) demonstrated that with empirical corrections, the predicted pKa values can be very close to experimental data, with root-mean-square deviations as low as 0.51 pKa units. nih.gov For phenylethylamine, a neurotransmitter, accurate pKa prediction is vital for understanding its protonation state at physiological pH.

For this compound, we can expect the pKa to be slightly higher than that of 1-phenylethanamine due to the electron-donating nature of the ethyl group. This is a general trend observed for alkylamines. acs.org The computational protocols developed for other amines can be directly applied to this compound to obtain a precise theoretical estimate of its pKa. These calculations would typically involve optimizing the geometries of both the neutral amine and its protonated form, followed by frequency calculations to obtain the Gibbs free energies. nih.gov

| Computational Method | Description | Predicted pKa (Illustrative) |

| DFT with Continuum Solvation Model | Calculates the Gibbs free energy change of dissociation in solution. Methods like B3LYP with models like SMD or IEFPCM are common. nih.govmdpi.com | Expected to be slightly higher than 1-phenylethanamine (experimental pKa ≈ 9.24). |

| Linear Free Energy Relationships (LFER) | Uses empirically fitted parameters based on training sets of molecules with known pKa values. acs.org | Can provide rapid and reliable pKa estimations for molecules within its applicability domain. |

Computational Estimation of Acid-Base Properties

The acid-base properties of an amine, quantified by its acid dissociation constant (pKa), are crucial for understanding its behavior in chemical and biological systems. Computational chemistry offers powerful tools for estimating the pKa of molecules like this compound, often circumventing the need for experimental measurements. These methods typically rely on calculating the Gibbs free energy change (ΔG) associated with the deprotonation of the conjugate acid.

A common approach involves the use of a thermodynamic cycle, which breaks down the deprotonation process in solution into more easily calculable gas-phase and solvation energy components. researchgate.net First-principles calculations, such as those based on Density Functional Theory (DFT), are employed to determine the electronic structure and energies of the protonated and neutral forms of the amine. srce.hrnih.gov Various levels of theory and basis sets can be used, with methods like B3LYP and MP2 often utilized in conjunction with Pople-style basis sets (e.g., 6-31+G*) or Dunning's correlation-consistent basis sets. nih.govresearchgate.net

The accuracy of pKa predictions is highly dependent on the computational model used for the solvation energy, as this term is often the largest source of error. researchgate.net Several continuum solvation models are available, including the Polarizable Continuum Model (PCM), the Integral Equation Formalism for the Polarizable Continuum Model (IEFPCM), and the Conductor-like Screening Model (COSMO). nih.gov Studies have shown that with appropriate empirical corrections, these methods can predict amine pKa values with a root-mean-square deviation (RMSD) of less than one pKa unit from experimental data. For instance, a study on 24 amine compounds using the Surface and Volume Polarization for Electrostatic Interaction (SVPE) model achieved an RMSD of 0.51 after linear correlation correction. nih.gov

Quantitative Structure-Property Relationship (QSPR) models also provide a route to pKa estimation. researchgate.net These models establish a statistical relationship between calculated molecular descriptors and experimental pKa values. Descriptors can range from simple properties like partial atomic charges on the nitrogen and adjacent hydrogen atoms to more complex quantum chemical parameters. researchgate.netsrce.hr For a series of related amines, a linear free-energy relationship can often be established, allowing for the prediction of pKa for new compounds within the series. researchgate.net

Table 1: Comparison of Computational Approaches for Amine pKa Prediction

| Method | Principles | Common Models/Theories | Typical Accuracy (RMSD) |

|---|---|---|---|

| Thermodynamic Cycle | Calculates Gibbs free energy of deprotonation using gas-phase energies and solvation free energies. | DFT (B3LYP), MP2, Solvation Models (PCM, COSMO, SVPE) | 0.5 - 1.0 pKa units (with correction) nih.gov |

| QSPR/LFER | Correlates calculated molecular descriptors with experimental pKa values. | Semi-empirical (MNDO-PM6), DFT, Partial Charges, Molecular Electrostatic Potential | 0.3 - 0.7 pKa units (for specific classes) researchgate.netsrce.hr |

This table provides a generalized summary of common computational methods for pKa prediction.

Application of Artificial Neural Network (ANN) Models for pKa

Artificial Neural Networks (ANNs) have emerged as a sophisticated data-driven approach for predicting chemical properties, including the pKa of amines. mdpi.comresearchgate.net These models are trained on large datasets of known compounds and their experimental pKa values to learn complex, non-linear relationships between molecular structure and acid-base strength. mdpi.comacs.org

An ANN model for pKa prediction typically consists of an input layer, one or more hidden layers, and an output layer. The input layer receives a set of numerical descriptors that represent the chemical structure. These descriptors can include:

Topological descriptors: Based on the 2D graph of the molecule, such as topological torsion fingerprints. acs.org

Constitutional descriptors: Simple properties like molecular weight, and counts of different atom types (C, H, N, O).

Physicochemical properties: Calculated or experimental values like density, viscosity, and refractive index, often correlated with pKa at different temperatures.

The hidden layers process the inputs through a series of weighted connections and activation functions, and the output layer produces the predicted pKa value. The network is "trained" using a back-propagation algorithm, which adjusts the weights to minimize the difference between the predicted and experimental pKa values for the training set compounds.

Studies have demonstrated the high predictive power of ANN models for amines. For a large dataset of 14,499 aliphatic amines, a model using rooted topological torsion fingerprints coupled with machine learning methods like extreme gradient boosting achieved a high coefficient of determination (R²) of 0.84 and a low root mean square error (RMSE) of 0.45 pKa units for an external test set. acs.org Another study focusing on amines for carbon capture developed an ANN model with a 10-40-39-1 architecture (10 inputs, two hidden layers with 40 and 39 neurons, and 1 output) that proved efficient in predicting the pKa of amines not included in the training database. These results indicate that well-trained ANN models can provide rapid and accurate pKa estimations for compounds like this compound, provided that structurally similar compounds are represented in the training data. mdpi.comresearchgate.net

Table 2: Performance of a Sample ANN Model for Amine pKa Prediction

| Metric | Training Set | Validation Set | Test Set |

|---|---|---|---|

| Mean Squared Error (MSE) | 0.0069 | 0.0370 | 0.0597 |

| Regression Coefficient (R) | 0.9526 | - | - |

Data adapted from a study on linear and cyclic amines using a 10-40-39-1 ANN architecture.

Reaction Mechanism Simulations

Computational simulations of reaction mechanisms provide molecular-level insights into the synthetic pathways leading to this compound. The primary route for its synthesis is the reductive amination of phenylacetone (B166967) with ethylamine (B1201723). pearson.comresearchgate.net This process involves two key stages: the formation of an imine intermediate followed by its reduction. scholaris.ca Density Functional Theory (DFT) calculations are a powerful tool for mapping the potential energy surface of this reaction, identifying transition states, and determining the kinetic and thermodynamic favorability of the proposed mechanism. scholaris.ca

Transition State Analysis for Synthetic Pathways

Transition state (TS) analysis allows for the determination of activation barriers (Gibbs free energy of activation, ΔG‡), which are critical for understanding reaction rates. For the reductive amination of phenylacetone, computational studies model the key steps to locate the associated transition states. scholaris.ca

Imine Formation: The reaction initiates with the nucleophilic attack of ethylamine on the carbonyl carbon of phenylacetone. This is often facilitated by an acid catalyst, which protonates the carbonyl oxygen, increasing its electrophilicity. The subsequent step is the dehydration of the resulting hemiaminal intermediate to form a protonated imine (an iminium ion). DFT calculations can model the structures of the transition states for both the C-N bond formation and the C-O bond cleavage/dehydration steps. scholaris.ca

Imine Reduction: The iminium ion is then reduced by a hydride source, such as sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride. scholaris.ca The transition state for this step involves the transfer of a hydride ion to the electrophilic iminium carbon. Computational models have shown that for reagents like STAB, the reduction of the imine is kinetically favored over the reduction of the starting ketone. scholaris.ca The calculated activation barrier for the hydride attack on the iminium ion is typically lower than that for the attack on the carbonyl carbon of phenylacetone, explaining the selectivity of the reaction. scholaris.ca

Table 3: Illustrative Calculated Activation Energies (ΔG‡) for a Model Reductive Amination Pathway

| Reaction Step | Catalyst/Reagent | ΔG‡ (kcal/mol) |

|---|---|---|

| Carbonyl Reduction | STAB | 27.9 |

| Imine Formation (TS1) | Acetic Acid | 21.3 |

| Imine Reduction (TS2) | STAB | 22.8 |

This table presents data from a DFT study on the reductive amination of acetone (B3395972) with methylamine (B109427) using STAB, serving as a model for the this compound synthesis. The lower activation energies for the imine pathway (formation and reduction) compared to direct carbonyl reduction highlight the kinetic favorability of the reductive amination sequence. scholaris.ca